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Hesperadin IC50 and Inhibitor Comparison

Aurora B IC50

Compound : : - : —
Name (Biochemical Cellular Activity | Notes  Primary Application Context
Assay)

Hesperadin 250 nM [1] [2] Causes polyploidy in Foundational research tool;
Hela cells; blocks mitotic  also shows anti-parasitic and
progression [1]. antiviral activity [3] [2].

Barasertib 0.37 nM [4] [5] Proven anti-tumor activity  Clinical candidate (Phase I/1l

(AZD1152) in clinical trials for trials) for hematologic
leukemia [4] [5]. malignancies [5].

Compound 4 15.54 nM [4] Inhibits HCC cell lines Preclinical research candidate

(Novel inhibitor) (Huh-7 1C50 = 0.9 uM) for liver cancer [4].
[4].

GSK1070916 0.38 nM [5] Advanced to Phase | Clinical candidate for solid

clinical trials for solid
tumors [5].

malignancies [5].

Experimental Protocol for Kinase Inhibition
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The primary method for determining Hesperadin's IC50 against Aurora B is a kinase assay that measures

the phosphorylation of a substrate, like histone H1 [1].

e Procedure: The reaction is performed in a kinase buffer containing the Aurora B enzyme, histone H1
substrate, ATP (including radioactive [32P]-ATP for detection), and the inhibitor (Hesperadin or a
DMSO control). After a 30-minute incubation at 37°C, the reaction is stopped, and the proteins are
separated by SDS-PAGE. The level of histone H1 phosphorylation is quantified using a
Phosphorimager to determine the inhibition caused by Hesperadin [1].

o Key Reagents: Aurora B kinase, histone H1 substrate, ATP, [32P]-ATP, and Hesperadin.

Cellular Assay for Functional Activity

To confirm that biochemical inhibition translates to a functional effect in cells, a cell cycle analysis is

typically performed.

e Procedure: HelLa cells (a human cancer cell line) are treated with Hesperadin. The compound
disrupts mitosis and cytokinesis, leading to cells with abnormal DNA content (polyploidy). This effect
can be observed through microscopic analysis, where treated cells fail to divide properly and
accumulate multiple nuclei [1]. This phenotype is consistent with the known role of Aurora B in cell
division.

Mechanism of Action Pathway

The following diagram illustrates the mechanism by which Hesperadin inhibits Aurora B and disrupts cell

division, based on the described experimental observations [1].
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Research Context and Validation Notes

o Specificity Profile: While Hesperadin is a potent Aurora B inhibitor, it is not entirely selective. At a
concentration of 1 yuM, it also inhibits other kinases, including AMPK, Lck, MKK1, MAPKAP-K1,
CHK1, and PHK [1] [2]. This should be considered when interpreting cellular data.

e Broader Applications: Hesperadin's utility extends beyond cancer research. It has been validated
as a potent inhibitor of parasite kinases (e.g., TOhAUK1 in *T. brucei* with an IC50 of 40-50 nM) and

has shown broad-spectrum antiviral activity against influenza by delaying the nuclear import of
the viral ribonucleoprotein complex [6] [7] [2].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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